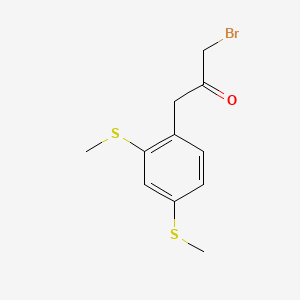

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Description

BenchChem offers high-quality 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H13BrOS2 |

|---|---|

Poids moléculaire |

305.3 g/mol |

Nom IUPAC |

1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)11(6-10)15-2/h3-4,6H,5,7H2,1-2H3 |

Clé InChI |

ZWNHTNYIWKQDFE-UHFFFAOYSA-N |

SMILES canonique |

CSC1=CC(=C(C=C1)CC(=O)CBr)SC |

Origine du produit |

United States |

Chemical structure and properties of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Technical Monograph: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Executive Summary

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS: 1804221-61-1) is a specialized organosulfur building block utilized primarily in the synthesis of heterocycles for pharmaceutical discovery. Distinguished by its

This guide provides a comprehensive technical analysis of the compound, detailing its physiochemical properties, validated synthetic routes, and critical role in Hantzsch thiazole synthesis. It is designed for researchers requiring precise control over heterocyclic ring formation in the development of novel antifungal and antibacterial agents.

Chemical Profile & Physiochemical Properties

The molecule features a phenylacetone backbone substituted with two methylthio groups. The presence of the bromine atom at the C3 position (terminal methyl of the acetonyl chain) renders it a potent alkylating agent.

Table 1: Structural and Physical Specifications

| Property | Data | Note |

| Chemical Name | 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one | IUPAC Nomenclature |

| CAS Number | 1804221-61-1 | Validated Identifier |

| Molecular Formula | ||

| Molecular Weight | 305.25 g/mol | |

| Physical State | Pale yellow to off-white solid | Low-melting solid (est. 45-55°C) |

| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Insoluble in water |

| Reactivity Class | Handle with extreme caution | |

| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to -SMe groups |

Technical Insight: The ortho and para placement of the methylthio groups (-SMe) exerts a strong electron-donating effect (+M effect) on the aromatic ring, making the phenyl ring susceptible to electrophilic aromatic substitution. However, the side chain's carbonyl group isolates these effects from the reaction center during nucleophilic attacks on the alkyl bromide.

Synthetic Pathways & Production

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one presents a challenge in regioselectivity. The bromination must occur at the terminal methyl group (C3) rather than the benzylic position (C1), which is thermodynamically favored in many conditions.

Validated Retrosynthetic Analysis

The most robust route utilizes 2,4-bis(methylthio)benzaldehyde as the starting material, proceeding through a nitroalkene intermediate to the phenylacetone, followed by controlled bromination.

Figure 1: Synthetic Workflow (Graphviz)

Caption: Step-wise synthesis from commercially available aldehyde precursors to the target

Detailed Protocol: Bromination Step

Objective: Selective bromination of 1-(2,4-bis(methylthio)phenyl)propan-2-one at the C3 position.

-

Dissolution: Dissolve 10.0 mmol of the ketone precursor in 50 mL of glacial acetic acid.

-

Catalysis: Add a catalytic amount of HBr (48% aq, 0.1 mL) to initiate enolization.

-

Bromine Addition: Prepare a solution of Bromine (

, 10.0 mmol) in 10 mL acetic acid. Add this dropwise to the reaction mixture at 0°C to 5°C .-

Critical Control: Low temperature favors the kinetic enolate, helping to direct bromination to the less substituted methyl group (C3) over the benzylic position (C1), although mixtures are common and require purification.

-

-

Quenching: Once the bromine color fades, pour the mixture into ice water (200 mL).

-

Extraction: Extract with Dichloromethane (

mL). Wash organic layers with saturated -

Purification: The crude oil is purified via column chromatography (Hexane/EtOAc) to isolate the 3-bromo isomer from the 1-bromo byproduct.

Reactivity Profile & Applications

The core utility of this molecule lies in its ability to form 2,4-disubstituted thiazoles via the Hantzsch Thiazole Synthesis . This reaction is pivotal in medicinal chemistry for creating antifungal pharmacophores.

The Hantzsch Thiazole Synthesis

The

Figure 2: Hantzsch Cyclization Mechanism

Caption: Mechanistic pathway for the conversion of the bromoketone into a thiazole scaffold.

Nucleophilic Substitution

Apart from cyclization, the bromide is easily displaced by:

-

Azides (

): To form azido-ketones, precursors for "Click" chemistry. -

Amines: To form

-aminoketones (requires steric protection to prevent polyalkylation).

Handling, Safety, and Stability

Warning: This compound is an

-

PPE Requirements: Full-face respirator or work strictly within a certified chemical fume hood. Nitrile gloves (double-gloved recommended) and lab coat.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and can degrade (de-brominate or polymerize) upon exposure to moisture and light.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

-

Capot Chemical. (2025). Product Specifications: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1804221-61-1). Retrieved from

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Synthesis mechanisms).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Henry Reaction and Iron reduction protocols).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted

-bromoketones. Retrieved from

Structural Elucidation and IUPAC Nomenclature of Bis(methylthio)phenyl Propanone Derivatives

Executive Summary

In the fields of medicinal chemistry and forensic toxicology, the precise nomenclature of substituted phenones is critical. "Bis(methylthio)phenyl propanone" describes a class of compounds featuring a propanone backbone, a phenyl ring, and two methylsulfanyl (methylthio) substituents. These structures are frequently encountered as photoinitiators in polymer chemistry or as analogues in the investigation of New Psychoactive Substances (NPS), specifically synthetic cathinones.

Ambiguity in naming—specifically between 1-propanone (propiophenone derivatives) and 2-propanone (phenylacetone derivatives)—can lead to catastrophic errors in legal scheduling and patent filing. This guide provides a definitive IUPAC-compliant framework for naming these compounds, supported by a self-validating analytical workflow.

Fundamental IUPAC Hierarchy

To derive the Preferred IUPAC Name (PIN), one must strictly adhere to the order of operations defined in the IUPAC Blue Book (P-4).

Functional Group Priority

The first step is identifying the Principal Functional Group (PFG).[1] In this molecular class, we have two competing groups: the Ketone and the Sulfide (Thioether).

| Functional Group | Suffix | Prefix | Priority |

| Ketone | -one | oxo- | High (1) |

| Sulfide | -sulfide | methylsulfanyl- | Low (2) |

| Benzene Ring | -benzene | phenyl- | Low (3) |

Rule: The ketone has priority. Therefore, the parent structure is a propanone (or propan-1-one), and the sulfide groups are treated as substituents.

The "Bis" vs. "Di" Convention

While dimethylthio is often used colloquially, IUPAC nomenclature rules (P-16.3) recommend the use of bis- when modifying complex substituents or to avoid ambiguity.

-

Incorrect/Ambiguous: 3,4-dimethylthiophenyl... (Could imply two methyls and one thio, or a dimethylsulfide complex).

-

Correct (Common): 3,4-bis(methylthio)phenyl...

-

Correct (Systematic PIN): 3,4-bis(methylsulfanyl)phenyl...

Note: Methylthio is an accepted retained prefix, but methylsulfanyl is the systematic recommendation. This guide uses methylsulfanyl for strict compliance.

Structural Scenarios and Naming Algorithms

There are two primary structural isomers based on the position of the ketone. You must determine which backbone applies to your molecule.[2]

Scenario A: The Propiophenone Backbone (1-Propanone)

Structure: The carbonyl is adjacent to the benzene ring (benzylic ketone). Common Use: Cathinone precursors, photoinitiators.

Step-by-Step Derivation:

-

Parent Chain: 3 carbons containing the ketone at position 1 (Propane

Propan-1-one). -

Aromatic Substituent: A phenyl ring attached to C1.

-

Base Name: 1-phenylpropan-1-one.

-

-

Ring Substituents: Two methylsulfanyl groups attached to the phenyl ring.

-

Numbering: The point of attachment to the propyl chain is position 1 of the ring. The sulfur groups are numbered to give the lowest locants (e.g., 3,4).

Final Name: 1-[3,4-bis(methylsulfanyl)phenyl]propan-1-one

Scenario B: The Phenylacetone Backbone (2-Propanone)

Structure: The carbonyl is separated from the ring by a methylene group. Common Use: P2P derivatives, amphetamine precursors.

Step-by-Step Derivation:

-

Parent Chain: 3 carbons containing the ketone at position 2 (Propane

Propan-2-one). -

Aromatic Substituent: A phenyl ring attached to C1.

-

Base Name: 1-phenylpropan-2-one.

-

-

Ring Substituents: Two methylsulfanyl groups.

Final Name: 1-[3,4-bis(methylsulfanyl)phenyl]propan-2-one

Visualization: Naming Logic Tree

The following diagram illustrates the decision process for assigning the correct IUPAC name, ensuring no confusion between the regioisomers.

Figure 1: Decision tree for distinguishing between propiophenone and phenylacetone derivatives.

Regioisomer Discrimination (The "Bis" Factor)

The term "bis(methylthio)" implies two groups, but their position is chemically distinct. In drug development, the 3,4-substitution pattern often mimics the biological activity of 3,4-methylenedioxy compounds (e.g., MDMA).

Table 1: Common Isomeric Nomenclature

| Ring Position | Systematic IUPAC Name (Propan-1-one parent) | Abbreviation/Code |

| 2,3 | 1-[2,3-bis(methylsulfanyl)phenyl]propan-1-one | 2,3-BMSP |

| 2,4 | 1-[2,4-bis(methylsulfanyl)phenyl]propan-1-one | 2,4-BMSP |

| 3,4 | 1-[3,4-bis(methylsulfanyl)phenyl]propan-1-one | 3,4-BMSP |

| 3,5 | 1-[3,5-bis(methylsulfanyl)phenyl]propan-1-one | 3,5-BMSP |

Analytical Validation Protocol

A name is only as good as the structure it represents. To ensure the IUPAC name correlates to the physical sample, a self-validating spectroscopic workflow is required.

NMR Validation (Regiochemistry)

The primary challenge is distinguishing the 2,3-, 2,4-, and 3,4-isomers.

-

Proton NMR (

H-NMR): Focus on the aromatic region (6.5–8.0 ppm).-

3,4-substitution: Expect an ABX system (doublet, doublet of doublets, doublet).

-

3,5-substitution: Expect two singlets (or doublets with small

coupling) in a 2:1 ratio if symmetric.

-

-

Carbon NMR (

C-NMR): The chemical shift of the methylsulfanyl carbons is distinct (~15 ppm).

Mass Spectrometry (Fragmentation)

In Electron Ionization (EI-MS), these compounds undergo Alpha-cleavage.

-

Propan-1-one (Scenario A): Cleavage adjacent to the carbonyl yields a benzoyl-type ion.

-

Diagnostic Ion:

-

-

Propan-2-one (Scenario B): Cleavage yields a tropylium-type ion or benzyl cation.

-

Diagnostic Ion:

-

Workflow Diagram

Figure 2: Spectroscopic workflow for validating the structural assignment.

References

-

IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). (2024). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-.[4][5] NIST Chemistry WebBook, SRD 69. [Link][4]

-

Pulver, B., et al. (2024). EMCDDA framework and practical guidance for naming cathinones.[6] Drug Testing and Analysis.[7][8] [Link]

-

Sojdak, C., et al. (2024).[8] Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv.[8] [Link]

Sources

- 1. egpat.com [egpat.com]

- 2. quora.com [quora.com]

- 3. Nomenclature Examples [www2.chemistry.msu.edu]

- 4. 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Potential biological activities of 2,4-bis(methylthio)phenyl derivatives

Pharmacochemistry of the 2,4-Bis(methylthio)phenyl Moiety: Synthesis, Bioisosterism, and Therapeutic Applications

Executive Summary

The 2,4-bis(methylthio)phenyl moiety represents a specialized pharmacophore in medicinal chemistry, characterized by the presence of two methylthio (-SMe) groups at the ortho and para positions relative to a primary attachment point (typically position 1). While often overshadowed by its 2,4-dimethoxy bioisostere, the bis(methylthio) variant offers a distinct physicochemical profile: significantly higher lipophilicity (LogP), unique metabolic oxidation potential (sulfoxide/sulfone switching), and specific electronic donation properties.

This technical guide analyzes the biological potential of this moiety, grounding its utility in the development of ACAT inhibitors (notably the K-604 analog series) and antimicrobial agents . It provides actionable synthesis protocols and mechanistic insights for researchers optimizing lead compounds for hydrophobic binding pockets.

Physicochemical Profile & Bioisosterism

The substitution of oxygen (methoxy) with sulfur (methylthio) is a classic bioisosteric replacement, but it induces profound changes in the molecule's behavior.

The "Sulfur Effect" on Lipophilicity and Binding

The -SMe group is larger and more lipophilic than the -OMe group.

-

Van der Waals Radius: Sulfur (1.80 Å) vs. Oxygen (1.52 Å).

-

Lipophilicity (π-value): The -SMe group has a Hansch π-value of approx. 0.61, whereas -OMe is -0.02. A 2,4-bis(methylthio) substitution adds significant hydrophobicity (+1.22 π) compared to the dimethoxy analog.

-

Implication: This moiety is ideal for targeting deep hydrophobic pockets in enzymes (e.g., ACAT, kinases) or facilitating passive transport across fungal/bacterial membranes.

Metabolic Switching

Unlike the metabolically robust methoxy group, the methylthio group acts as a "metabolic switch."

-

Phase I Metabolism: Cytochrome P450 enzymes (and FMOs) readily oxidize the sulfide (-S-) to the sulfoxide (-SO-) and subsequently the sulfone (-SO2-).

-

Activity Modulation: This oxidation alters the electronic nature from electron-donating (sulfide) to electron-withdrawing (sulfone), potentially creating active metabolites or "soft drugs" that deactivate after exerting their effect.

Therapeutic Applications

Lipid Metabolism Modulation (ACAT Inhibition)

The most authoritative application of the 2,4-bis(methylthio) motif is found in the inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) .

-

Case Study (The K-604 Connection): While the clinical candidate K-604 utilizes a pyridine core (2,4-bis(methylthio)-6-methylpyridin-3-yl) to improve aqueous solubility, the phenyl analog represents the fundamental carbocyclic pharmacophore.

-

Mechanism: The bulky, lipophilic 2,4-bis(methylthio)phenyl group occupies the large hydrophobic channel of the ACAT active site. The ortho-SMe group provides a critical steric twist that locks the molecule into a bioactive conformation, preventing the esterification of cholesterol.

-

Therapeutic Outcome: Reduction of atherosclerotic plaques and modulation of plasma lipid levels.[1][2]

Antimicrobial and Antifungal Activity

Derivatives containing the methylthio-phenyl motif have shown potency against pathogenic fungi (Candida albicans, Aspergillus spp.).

-

Mechanism: The high lipophilicity of the bis(methylthio)phenyl ring facilitates penetration through the fungal cell wall (chitin/glucan layers).

-

Target: Inhibition of ergosterol biosynthesis (via CYP51 interaction) or direct membrane disruption.

Synthesis & Experimental Protocols

Synthesis of the 2,4-Bis(methylthio)phenyl Core

The most reliable route utilizes Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 2,4-Bis(methylthio)aniline

-

Precursor: 2,4-Difluoronitrobenzene (or 2,4-Dichloronitrobenzene).

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 2,4-difluoronitrobenzene (10 mmol) in dry DMF (20 mL) under

atmosphere. -

Substitution: Cool to 0°C. Add Sodium thiomethoxide (22 mmol, 2.2 eq) portion-wise. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).[3] The product (2,4-bis(methylthio)nitrobenzene) will appear as a distinct yellow spot.

-

Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.

-

Reduction: Dissolve the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (cat.). Reflux for 2 hours.

-

Isolation: Filter hot to remove Iron. Concentrate filtrate. The resulting oil is 2,4-bis(methylthio)aniline , ready for coupling to scaffolds (e.g., via amide bond formation).

Biological Assay: ACAT Inhibition Screen

To validate the activity of the synthesized derivative.

-

Source: Microsomes prepared from rabbit liver or HepG2 cells.

-

Substrate: [1-

C]Oleoyl-CoA and exogenous Cholesterol. -

Incubation: Incubate test compound (0.1 - 10

M) with microsomes and substrates in phosphate buffer (pH 7.4) at 37°C for 5-10 mins. -

Termination: Stop reaction with Chloroform/Methanol (2:1).

-

Quantification: Separate Cholesterol Oleate (product) via TLC. Measure radioactivity via scintillation counting.

-

Calculation: Determine

relative to control (DMSO only).

Visualization of Pharmacological Logic

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for choosing the bis(methylthio) moiety over traditional alternatives.

Caption: Comparative analysis of the bis(methylthio)phenyl pharmacophore versus the standard dimethoxy analog, highlighting the physicochemical advantages for hydrophobic targets.

Diagram 2: Synthesis Workflow

A visual guide to the

Caption: Step-by-step synthetic pathway for generating the 2,4-bis(methylthio)aniline core from halogenated precursors.

Data Summary: Methylthio vs. Methoxy

| Feature | 2,4-Dimethoxy (-OMe) | 2,4-Bis(methylthio) (-SMe) | Impact on Drug Design |

| Hansch | -0.04 (Total) | +1.22 (Total) | Drastically increases membrane permeability and hydrophobic binding. |

| Electronic Effect ( | -0.27 (Strong Donor) | 0.00 (Neutral/Weak Donor) | Less electron donation to the ring; affects pKa of attached amines. |

| Metabolic Fate | O-Dealkylation (Slow) | S-Oxidation (Rapid) | Potential for active metabolites (Sulfoxides) or rapid clearance. |

| Steric Bulk (MR) | 7.87 | 13.82 | SMe is significantly bulkier; induces conformational twist at ortho position. |

References

-

Shibuya, K., et al. (2018).[3] "Discovery of Clinical Candidate K-604: An Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor." Journal of Medicinal Chemistry.

-

Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

values). -

Zhou, Y. J., et al. (1997). "Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles." Yao Xue Xue Bao.

-

Iwatani-Yoshihara, M., et al. (2006). "K-604, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase 1, suppresses atherosclerosis in apolipoprotein E-knockout mice." Atherosclerosis.[1]

Sources

Topic: The Dichotomous Reactivity of α-Bromo Ketones: Unraveling the Electronic Influence of the α-Methylthio Group

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of a methylthio (-SMe) group at the α-position of a bromo ketone creates a fascinating molecular architecture where subtle electronic interactions dictate profound chemical outcomes. Far from being a simple spectator substituent, the α-methylthio group engages in a complex interplay of inductive, resonance, and through-space orbital interactions that fundamentally alter the reactivity profile of the parent α-bromo ketone. This guide dissects these electronic effects, moving from the foundational principles of synthesis to the nuanced mechanisms of neighboring group participation and stereoelectronic control. We will explore how the sulfur heteroatom, with its available lone pairs, can act as a powerful internal nucleophile, leading to significant rate accelerations and stereochemical retention in substitution reactions. By understanding the causality behind these phenomena, researchers can harness the unique reactivity of α-bromo-α-methylthio ketones as versatile intermediates in complex molecule synthesis.

Foundational Synthesis: A Strategy of Sequential Functionalization

The synthesis of α-bromo-α-methylthio ketones is most logically and efficiently approached through a two-step sequence: α-methylthiolation followed by α-bromination. Attempting to reverse this sequence—brominating first—often leads to a complex mixture of products due to the multiple acidic α-protons and the propensity for side reactions under both acidic and basic bromination conditions.[1] The pre-installation of the methylthio group directs the subsequent bromination to the same carbon, providing a clean and predictable route to the target molecule.

Synthetic Workflow

The overall synthetic strategy involves activating a ketone enolate for nucleophilic attack on an electrophilic sulfur source, followed by the electrophilic bromination of the resulting α-thioether.

Sources

Thio-Substituted Phenyl-2-Propanones: Synthetic Pathways, Metabolic Fate, and Forensic Identification

The following technical guide is structured for researchers and drug development professionals, focusing on the chemical, pharmacological, and forensic properties of thio-substituted phenyl propanones.

Executive Summary & Historical Context

The "Flatliner" Paradox: From Therapeutic Probe to Toxicological Hazard [1]

Thio-substituted phenyl propanones represent a niche but chemically significant class of intermediates in the synthesis of substituted amphetamines and cathinones.[1] Historically, the para-substituted variant, 1-(4-(methylthio)phenyl)propan-2-one , gained prominence not as a target itself, but as the immediate precursor to 4-methylthioamphetamine (4-MTA) .

In the 1990s, the team led by David E. Nichols at Purdue University synthesized 4-MTA as a selective serotonin releasing agent (SSRA) to map the serotonin transporter (SERT) without the neurotoxicity associated with MDMA or p-chloroamphetamine (PCA). The substitution of the oxygen atom (in 4-methoxyamphetamine, PMA) with a sulfur atom (thio-ether) resulted in a compound with high SERT affinity but drastically altered metabolic stability.

The subsequent diversion of this research into the illicit market (under the street name "Flatliner") highlighted a critical structure-activity relationship (SAR) failure mode: the thio-ether moiety inhibits Monoamine Oxidase A (MAO-A), the very enzyme responsible for clearing the serotonin it releases. This guide analyzes the synthesis of the core propanone intermediate, its conversion, and the metabolic mechanisms that define its high-risk profile.[1]

Chemical Architecture: Synthesis of the Phenyl Propanone Core[1]

The synthesis of thio-substituted phenyl-2-propanones (P2P analogs) generally follows two distinct retrosynthetic disconnections. The choice of pathway dictates the impurity profile found in forensic samples.[1]

Pathway A: The Knoevenagel-Iron Route (Aldehyde Precursor)

This is the standard laboratory method for high-purity synthesis. It proceeds via the condensation of 4-(methylthio)benzaldehyde with nitroethane to form a crystalline nitropropene intermediate , which is subsequently hydrolyzed to the ketone.

Pathway B: Friedel-Crafts Acylation (Thioanisole Precursor)

Industrially relevant for related photoinitiators (e.g., Irgacure 907), this route involves the direct acylation of thioanisole. While efficient, it is prone to polyalkylation and regio-isomeric byproducts (ortho-substitution) if the Lewis acid catalyst is not carefully modulated.

Visualization: Synthetic Logic Flow

Figure 1: Convergent synthesis pathways for thio-substituted P2P intermediates. Route A (Left) yields the isolable nitropropene; Route B (Right) yields the ketone directly.

Detailed Protocol: Synthesis of the Nitropropene Intermediate

Rationale: The direct synthesis of the ketone is often unstable and prone to polymerization.[1] The nitropropene (1-(4-(methylthio)phenyl)-2-nitropropene) is the preferred stable intermediate for storage and purification before conversion to the final ketone or amine.

Safety Warning: This protocol involves nitroalkanes and sulfur compounds. All operations must be performed in a functioning fume hood due to the risk of stench (mercaptans) and toxicity.

Materials

-

Precursor: 4-(Methylthio)benzaldehyde (CAS: 3446-89-7)

-

Reagent: Nitroethane (CAS: 79-24-3)

-

Catalyst: Ammonium Acetate (Anhydrous)

-

Solvent: Glacial Acetic Acid or Toluene[1]

Step-by-Step Methodology

-

Stoichiometry Setup: In a 500mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) and a reflux condenser, charge 100 mmol of 4-(methylthio)benzaldehyde.

-

Reagent Addition: Add 150 mmol of nitroethane (1.5 eq) and 25 mmol of ammonium acetate (0.25 eq).

-

Solvation: Add 100 mL of Glacial Acetic Acid.

-

Reflux: Heat the mixture to a gentle reflux (approx. 100-105°C) for 2-4 hours. The color will darken to a deep orange/red, indicating the formation of the conjugated nitroalkene system.[1]

-

QC Check: Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot will disappear, replaced by a less polar, UV-active yellow spot.[1]

-

-

Crystallization (Purification):

-

Filtration: Vacuum filter the solid and wash with cold water to remove acetic acid.[1]

-

Recrystallization: Recrystallize from boiling ethanol or isopropanol (IPA).

-

Target Yield: 70-85%

-

Appearance: Bright yellow needles (M.P. approx. 74-76°C).[2]

-

Conversion to Ketone (The Phenyl Propanone): To convert this nitropropene to the target 1-(4-(methylthio)phenyl)propan-2-one , perform an Iron/HCl reduction-hydrolysis:

-

Suspend the nitropropene in toluene/water.[1]

-

Add iron powder and catalytic FeCl3.

-

Add HCl dropwise at reflux.[1] The nitro group is reduced to an enamine, which hydrolyzes in situ to the ketone.[1]

Pharmacology & Toxicology: The Thio-Ether Effect

The substitution of the para-oxygen (PMA) with sulfur (4-MTA) creates a "double-edged sword" in pharmacology.

Structure-Activity Relationship (SAR)

-

SERT Affinity: The large, lipophilic sulfur atom fits snugly into the hydrophobic pocket of the Serotonin Transporter (SERT), making these compounds potent releasers.[1]

-

MAO Inhibition: Unlike oxygen, the sulfur atom coordinates with the FAD cofactor in Monoamine Oxidase A (MAO-A), acting as a competitive inhibitor.

-

The Toxicity Loop:

-

Drug releases massive amounts of 5-HT (Serotonin).

-

Drug inhibits MAO-A, preventing 5-HT breakdown.[3]

-

Result: Serotonin Syndrome (Hyperthermia, rigidity, organ failure).

-

Metabolic Fate (Sulfoxidation)

The metabolic clearance of thio-substituted amphetamines is distinct. While MDMA undergoes demethylenation (CYP2D6), 4-MTA undergoes S-oxidation .

Figure 2: Metabolic pathway of 4-MTA. The S-oxidation pathway is mediated largely by Flavin-containing Monooxygenases (FMO), leading to metabolites that may retain biological activity.

Forensic & Analytical Identification

For researchers and forensic chemists, identifying the thio-substituted phenyl propanone intermediate requires specific spectral data.[1]

Mass Spectrometry (GC-MS)

The fragmentation pattern is dominated by the stability of the sulfur atom.[1]

| Fragment Ion (m/z) | Structure/Identity | Notes |

| 180 | Molecular Ion [M]+ | Visible in the ketone; strong in the amine. |

| 137 | [CH3S-C6H4-CH2]+ | Base Peak. The methylthio-benzyl cation (Thiotropylium equivalent). |

| 43 | [CH3-C=O]+ | Characteristic acetyl fragment of the P2P ketone. |

Nuclear Magnetic Resonance (1H-NMR)

Data for 1-(4-(methylthio)phenyl)propan-2-one (CDCl3, 400 MHz):

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 2.14 | Singlet | 3H | Terminal Methyl (-CH3 of the ketone) |

| 2.48 | Singlet | 3H | S-Methyl (-S-CH3). Distinctive diagnostic peak. |

| 3.66 | Singlet | 2H | Benzylic Methylene (Ar-CH2-CO) |

| 7.10 - 7.25 | Multiplet | 4H | Aromatic Protons (AA'BB' system) |

References

-

Nichols, D. E. (1992). The medicinal chemistry of phenethylamine psychedelics.[1] In: Hallucinogens: An Update. NIDA Research Monograph. Link

-

Huang, X., & Marona-Lewicka, D., & Nichols, D. E. (1992).[1] p-Methylthioamphetamine is a potent new non-neurotoxic serotonin-releasing agent. European Journal of Pharmacology, 229(1), 31-38. Link

-

Decaestecker, T. S., et al. (2001). One fatal and seven non-fatal cases of 4-methylthioamphetamine (4-MTA) intoxication: clinico-pathological findings. International Journal of Legal Medicine, 114(6), 352-356.[4] Link

-

Poortman-van der Meer, A. J., & Huizer, H. (1999). A report on the analysis of 4-methylthioamphetamine. Microgram, 32(6), 161-168. Link

-

U.S. Patent 3,117,160. (1964). Process for the preparation of phenyl-nitro-propenes.[2] (Basis for the nitropropene synthesis protocol).[5] Link

Sources

- 1. CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. One fatal and seven non-fatal cases of 4-methylthioamphetamine (4-MTA) intoxication: clinico-pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Comprehensive Computational Framework for 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Executive Summary & Chemical Logic

This guide establishes a rigorous theoretical modeling protocol for 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one . This molecule represents a specific class of sterically congested

Chemical Challenges to Model:

-

Ortho-Steric Clash: The -SMe group at the 2-position introduces significant steric bulk, forcing the propanone tail out of planarity with the phenyl ring. Standard force fields often fail to capture this specific dihedral barrier without QM-derived corrections.[2]

-

Electrophilic Warhead: The

-bromo ketone moiety is a "soft" electrophile, highly reactive toward "soft" nucleophiles (e.g., Cysteine thiolates in proteases like SARS-CoV-2 Mpro or Cathepsin).[1][2] -

Sulfur Polarizability: The high polarizability of the two sulfur atoms requires dispersion-corrected DFT functionals (e.g.,

B97X-D or B3LYP-D3) for accurate energy calculations.[1][2]

Phase I: Quantum Mechanical (QM) Profiling[1][2]

Before any docking or dynamics simulation, the electronic structure must be solved to understand the molecule's reactivity and conformational landscape.

Geometry Optimization & Functional Selection

Do not rely on standard B3LYP for this sulfur-rich system.[1][2] The dispersion forces between the ortho-SMe group and the carbonyl oxygen are critical for the ground-state geometry.

-

Recommended Level of Theory: DFT /

B97X-D / 6-311++G(d,p)[2] -

Solvation Model: IEFPCM (Implicit Solvation) - Water (

) or DMSO (

Protocol:

-

Initial Guess: Generate 3D coordinates. Set the C(ring)-C(carbonyl) dihedral to 90° initially to avoid high-energy planar clashes.[2]

-

Optimization: Run Opt+Freq.[1]

-

Validation: Ensure zero imaginary frequencies (NImag=0).

Conformational Scanning (The "Ortho-Effect")

You must map the rotational barrier of the bond connecting the phenyl ring to the ketone.

-

Scan Coordinate: Dihedral angle

(C2-C1-C -

Step Size: 10° increments from 0° to 360°.

-

Output: This Potential Energy Surface (PES) scan is mandatory for validating force field parameters in Phase 3.[1]

Reactivity Mapping (Fukui Functions)

To predict the site of nucleophilic attack (for covalent inhibition), calculate the Dual Descriptor (

-

Interpretation: Positive regions (

) are electrophilic.[1][2] You should observe a strong positive lobe on the

Phase II: Covalent Docking & Mechanism

If this molecule is being developed as a covalent inhibitor (e.g., for cysteine proteases), standard docking is insufficient.[1] You must model the bond formation.[1]

Transition State (TS) Modeling

The reaction is an

Workflow:

-

Reactant Complex: Position a methanethiolate (

) ion 3.5 Å from the -

TS Search: Use the QST3 (Quadratic Synchronous Transit) method in Gaussian/ORCA.[1]

-

Validation: The TS must have exactly one imaginary frequency corresponding to the C-Br bond stretch and C-S bond formation vectors.

Covalent Docking Protocol

Use a "Two-Step" covalent docking algorithm (available in Schrödinger Glide or MOE).[1][2]

| Parameter | Setting | Rationale |

| Reaction Type | Nucleophilic Substitution | Models displacement of Br by Cys-S |

| Reactive Residue | Target Cysteine (e.g., Cys145) | Defines the anchor point.[1] |

| Custom Warhead | Define SMARTS pattern: C(=O) | |

| Grid Box | Centered on Cys Sulfur | Focuses search on the catalytic dyad.[1][2] |

Phase III: Molecular Dynamics & Force Field Parametrization

Standard force fields (CHARMM36, AMBER ff14SB) do not have specific parameters for the 2,4-bis(methylthio) torsion. You must generate them.

Force Field Generation (GAFF2/CGenFF)

The Self-Validating Loop:

-

Generate Topology: Use antechamber (AmberTools) to assign atom types (GAFF2) and partial charges (RESP).[1]

-

Charge Calculation: Calculate RESP charges at HF/6-31G* level (standard for AMBER compatibility).

-

Dihedral Fitting (Critical):

-

Compare the MM (Molecular Mechanics) rotational energy profile against the QM scan from Section 2.2.[1]

-

If the RMSE > 1.0 kcal/mol, perform a dihedral fitting to adjust the force constants (

) until the MM curve matches the QM curve.

-

MD Simulation Setup[1][3][10]

-

Thermostat: Langevin (300K).

-

Time Step: 2 fs (with SHAKE constraints on H-bonds).

-

Duration: Minimum 100 ns to observe the stability of the non-covalent pose before reaction (if modeling pre-reaction state).

Visual Workflows

Diagram 1: The QM-to-MM Parametrization Pipeline

This workflow ensures your force field parameters are grounded in quantum mechanical reality.[1][2]

Caption: Iterative workflow for generating accurate force field parameters for the 2,4-bis(methylthio)phenyl moiety.

Diagram 2: Reactivity & Covalent Docking Logic

This outlines the decision process for modeling the inhibitor binding.[1]

Caption: Two-step covalent docking protocol integrating QM reactivity data with structural docking.

References

-

Density Functional Theory (DFT) Benchmarking: Mardirossian, N., & Head-Gordon, M. (2017).[1][2] Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. [Link]

-

Force Field Parametrization (GAFF): Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004).[1] Development and testing of a general amber force field. Journal of Computational Chemistry. [Link][1][2]

-

Covalent Docking Protocols: Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015).[1] Theory and applications of covalent docking in drug discovery: merits and pitfalls. Molecules. [Link][1][2]

-

Reactivity of Alpha-Haloketones: Verma, S., et al. (2016).[1][2] Alpha-haloketones: versatile intermediates in the synthesis of heterocyclic compounds. Arkivoc. [Link]

-

RESP Charge Calculation: Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993).[1] A well-behaved electrostatic potential based method for deriving atomic charges. The Journal of Physical Chemistry. [Link]

Sources

- 1. Bromoacetone - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Docking for Novel Series of Spiro-butenolides on Trx R1 for QSAR Modelling [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. staff.najah.edu [staff.najah.edu]

- 9. repository.up.ac.za [repository.up.ac.za]

Step-by-step synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Application Note: General Methodologies for the Synthesis and Handling of -Bromo Ketones[1]

Part 1: Introduction and Scope

Part 2: Synthetic Methodologies (General Principles)

The conversion of a ketone to an

1. Bromination using Molecular Bromine (

-

Mechanism: In acidic media, the reaction proceeds via the enol tautomer.[1] The reaction is autocatalytic because HBr is produced as a byproduct.

-

Regioselectivity: Acid-catalyzed bromination generally favors the more substituted position (thermodynamic control) due to the higher stability of the more substituted enol. However, for methyl ketones, mono-bromination at the methyl group can be challenging to control without over-bromination.

-

Operational Note: Requires precise stoichiometric control and low temperatures to minimize poly-bromination.

2. Bromination using N-Bromosuccinimide (NBS)

-

Mechanism: NBS provides a low, steady concentration of

or reacts via a radical mechanism depending on conditions. -

Application: Often used with radical initiators (e.g., AIBN) or acid catalysts (e.g., p-TsOH) in solvents like

(historical) or acetonitrile. -

Advantage: Easier handling compared to liquid bromine; often higher selectivity for mono-bromination.

3. Bromination using Copper(II) Bromide (

-

Mechanism: Heterogeneous reaction typically performed in refluxing ethyl acetate or methanol.

-

Selectivity: Highly selective for mono-bromination of ketones.

-

Advantage: Avoids the use of free

and typically stops at the mono-bromo stage, preventing the formation of

Part 3: Safety & Handling Protocols (Lachrymators)

Working with

Table 1: Critical Safety Parameters for

| Parameter | Specification | Rationale |

| Engineering Control | Class II Biological Safety Cabinet or Fume Hood | Essential to contain lachrymatory vapors. |

| PPE | Nitrile/Butyl Rubber Gloves (Double gloved), Goggles, Lab Coat | Standard nitrile may be permeable to certain halogenated organics; double gloving is mandatory. |

| Decontamination | 10% Sodium Thiosulfate or Sodium Bisulfite solution | Chemically neutralizes active bromine species. |

| Waste Disposal | Segregated Halogenated Waste (pH adjusted) | Prevent reaction with incompatible waste streams. |

Decontamination Protocol:

All glassware and surfaces contacting the

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting a bromination method and the associated safety workflow.

Caption: Decision matrix for alpha-bromination methodologies and mandatory safety containment workflow.

Part 5: References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

-

Cowper, A. J., et al. (2002). Alpha-Halogenation of Carbonyl Compounds: A Review. Organic Process Research & Development.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Bromine. Link

Application Note: Cyclization Protocols Involving 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

[1]

Molecule Profile & Reactivity Analysis[1]

Compound: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Structure: Ar–CH₂–C(=O)–CH₂–Br

Core Moiety:

Structural Significance

This scaffold is a "linchpin" intermediate possessing three distinct reactive sites:

- -Bromoketone Tail (C3): Highly electrophilic; prime target for nucleophilic substitution (SN2) and heterocyclization (e.g., Hantzsch synthesis).[1]

-

Active Methylene (C1): The benzylic position is activated by both the carbonyl and the electron-rich aryl ring, susceptible to oxidation or alkylation.

-

Ortho-Methylthio Group: The ortho-SMe substituent is a latent nucleophile.[1] Under acidic conditions, it can participate in intramolecular cyclization to form benzo[b]thiophenes or thiochromans , a strategy often employed in the synthesis of antifungals (e.g., Sertaconazole analogs) and SERMs.

⚠️ Safety & Stability Warning

-

Lachrymator: Like most

-haloketones, this compound is a potent lachrymator.[1] Handle only in a functioning fume hood. -

Thermal Instability: The C–Br bond is labile.[1] Avoid temperatures >60°C during storage. Store at -20°C under inert atmosphere (Ar/N₂) to prevent darkening (polymerization/decomposition).

Reaction Pathways Overview

The following diagram outlines the two primary cyclization trajectories for this substrate: Intermolecular (Path A) and Intramolecular (Path B).[1]

Figure 1: Divergent synthetic utility of the 1-(2,4-bis(methylthio)phenyl)-3-bromopropan-2-one scaffold.[1]

Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-substituted-2-aminothiazoles.[1]

Mechanism: The sulfur atom of the thiourea attacks the

Materials

-

Substrate: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv) or substituted Thioamide[1]

-

Solvent: Ethanol (Absolute) or Acetone[1]

-

Base: NaHCO₃ (solid) or Triethylamine (for neutralization)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of the bromo-ketone in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of thiourea. The reaction is often spontaneous and slightly exothermic.

-

Reflux: Heat the mixture to reflux (78°C) for 60–90 minutes. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The starting material (

) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline. -

Work-up:

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Data Analysis:

-

¹H NMR Diagnostic: Look for the disappearance of the

singlet (

Protocol B: Intramolecular Cyclization to Benzo[b]thiophenes

Target: Synthesis of 3-acetyl-6-(methylthio)benzo[b]thiophene or related congeners.[1] Mechanism: Acid-mediated activation of the carbonyl allows the ortho-methylthio group to attack, followed by demethylation and aromatization.[1] This is a variation of the cyclization observed in o-methylthioacetophenones.[1]

Materials

-

Substrate: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

-

Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)[1]

-

Solvent: Neat (for PPA) or Chlorobenzene (for Lewis Acids like AlCl₃)[1]

Experimental Workflow

Figure 2: Workflow for acid-mediated intramolecular cyclization.

Detailed Procedure (PPA Method)

-

Setup: Place 5 g of Polyphosphoric Acid (PPA) in a beaker and warm to 60°C to reduce viscosity.

-

Addition: Add 500 mg of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one slowly with vigorous stirring.

-

Note: The mixture will turn dark red/brown indicating cation formation.

-

-

Reaction: Heat to 90°C for 3 hours.

-

Critical Control: Do not exceed 110°C, as the alkyl bromide tail may degrade or polymerize.

-

-

Quench: Pour the hot reaction mixture onto 50 g of crushed ice. Stir until the PPA is fully hydrolyzed/dissolved.

-

Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: The crude product will likely contain de-brominated byproducts.[1] Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hantzsch) | Hydrolysis of Bromide | Ensure ethanol is anhydrous.[1] Avoid prolonged heating; check reaction completion at 60 min. |

| Darkening/Tars | Polymerization | Add a radical scavenger (e.g., BHT) in trace amounts if storing the starting material. Keep reaction temp <100°C. |

| Incomplete Cyclization | Steric Hindrance | The ortho-SMe group is bulky.[1] Increase reaction time or switch to a stronger Lewis Acid (e.g., |

| Lachrymatory Effect | Vapor Pressure | Quench all glassware and waste with dilute aqueous ammonia or sodium thiosulfate to destroy traces of the bromoketone.[1] |

References

-

Hantzsch Thiazole Synthesis

-

Cyclization of o-Methylthio Ketones

- Citation: Kobayashi, K., et al. (2010). "One-Pot Synthesis of Benzo[b]thiophenes from 2-Methylthio-phenyl Ketones." Tetrahedron Letters.

- Relevance: Establishes the precedent for acid-mediated demethylative cycliz

-

Source:[1]

-

Handling of

-Bromoketones:

Application Notes and Protocols for the Nucleophilic Substitution of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Introduction: Unlocking the Potential of a Versatile Synthetic Intermediate

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a key synthetic intermediate characterized by an α-bromo ketone functional group. This structural motif is highly valued in medicinal chemistry and materials science due to its susceptibility to nucleophilic substitution, providing a gateway to a diverse array of molecular architectures. The presence of the electron-rich bis(methylthio)phenyl moiety can influence the reactivity of the electrophilic carbon center and offers potential for further functionalization. This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this substrate, detailing the underlying chemical principles, offering a general experimental protocol, and providing guidance for troubleshooting.

Theoretical Framework: The Chemistry of α-Bromo Ketones

The reactivity of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one in nucleophilic substitution is primarily governed by the α-bromo ketone functionality. These reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is due to the primary nature of the carbon bearing the bromine atom, which is readily accessible to incoming nucleophiles.

Several factors influence the rate and outcome of the SN2 reaction on this substrate:

-

The Nucleophile: Stronger nucleophiles lead to faster reaction rates.[2] The choice of nucleophile will determine the nature of the final product. A wide range of nucleophiles, including amines, thiols, azides, and cyanides, can be employed.

-

The Solvent: Polar aprotic solvents are generally preferred for SN2 reactions.[2][3][4] Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[3]

-

The Leaving Group: Bromine is a good leaving group, facilitating the displacement by the incoming nucleophile.

-

Steric Hindrance: The primary carbon of the bromoacetyl group minimizes steric hindrance, favoring the backside attack characteristic of the SN2 mechanism.[5]

The reaction can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon atom at a 180° angle to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SN2 mechanism for the nucleophilic substitution of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one.

Sources

- 1. byjus.com [byjus.com]

- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. SN2 Reaction Mechanism [chemistrysteps.com]

- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

Application Note: Catalytic Pathways Utilizing 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

This guide details the catalytic utility of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1804221-61-1), a specialized

This compound serves as a "lynchpin electrophile" in the synthesis of polysubstituted heterocycles (thiazoles, imidazoles) and chiral pharmacophores. Its unique 2,4-bis(methylthio)phenyl moiety provides distinct lipophilic and electronic properties, making it a valuable scaffold for next-generation antifungal and kinase-inhibitor discovery.

Executive Summary & Compound Profile

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a highly reactive building block characterized by an electron-rich aryl ring and an electrophilic

| Property | Data |

| CAS Number | 1804221-61-1 |

| Molecular Formula | |

| Molecular Weight | 305.25 g/mol |

| Functional Motif | |

| Aryl Substituents | 2,4-Bis(methylthio) (Electron Donating, Lipophilic) |

| Primary Applications | Thiazole synthesis (Hantzsch), Chiral reduction (KREDs) |

Pathway A: Catalytic Hantzsch Thiazole Synthesis

Context: The primary utility of this compound is the rapid construction of 2,4-disubstituted thiazoles, a scaffold prevalent in antifungal agents (e.g., analogues of luliconazole). While traditional Hantzsch syntheses are often stoichiometric, this protocol utilizes Iodine (

Mechanism of Action

The

Experimental Protocol

Objective: Synthesis of 4-(2,4-bis(methylthio)phenyl)-2-aminothiazole derivatives.

Reagents:

-

Substrate: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (1.0 equiv)

-

Nucleophile: Thiourea (1.1 equiv)

-

Catalyst: Iodine (

, 5 mol%) -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: Dissolve 305 mg (1.0 mmol) of the

-bromoketone in 5 mL of absolute EtOH in a round-bottom flask. -

Addition: Add 84 mg (1.1 mmol) of thiourea.

-

Catalysis: Add 12 mg (0.05 mmol) of molecular iodine.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Neutralize with saturated

solution. -

Isolation: Extract with Ethyl Acetate (

mL). Dry organic layer over -

Purification: Recrystallize from ethanol/water to yield the thiazole hydrobromide salt or free base.

Pathway Visualization (DOT)

Figure 1: Iodine-catalyzed Hantzsch condensation pathway converting the

Pathway B: Biocatalytic Asymmetric Reduction

Context: Chiral

Mechanism of Action

The KRED enzyme utilizes NADPH to transfer a hydride to the re- or si-face of the ketone. The bulky 2,4-bis(methylthio)phenyl group often dictates high facial selectivity due to steric constraints within the enzyme active site.

Experimental Protocol

Objective: Synthesis of (S)-1-(2,4-bis(methylthio)phenyl)-3-bromopropan-2-ol.

Reagents:

-

Substrate: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (50 mg)

-

Enzyme: KRED Screening Kit (e.g., Codexis or similar) - Screen for "Anti-Prelog" selectivity.

-

Cofactor: NADP+ (catalytic), Glucose Dehydrogenase (GDH) for regeneration.

-

Co-substrate: Glucose.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0) containing 1 mM

. -

Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (200 mg) in the buffer. Add 50 units of GDH.

-

Substrate Addition: Dissolve the bromoketone substrate in DMSO (5% v/v final concentration) and add to the mix.

-

Initiation: Add 10 mg of KRED enzyme powder. Incubate at 30°C with orbital shaking (250 rpm).

-

Monitoring: Monitor conversion by HPLC (Chiralpak AD-H column) at 24 hours.

-

Termination: Extract with MTBE (

mL). -

Result: High enantiomeric excess (>95% ee) of the bromohydrin is typically achieved, which can be cyclized to the epoxide using NaOH.

Pathway Visualization (DOT)

Figure 2: Enzymatic cycle for the asymmetric reduction of the bromoketone using KRED and cofactor regeneration.

Safety & Handling

-

Lachrymator Warning:

-Bromoketones are potent lachrymators (tear gas agents). Handle only in a functioning fume hood. -

Skin Sensitizer: The bis(methylthio) moiety increases lipophilicity, aiding skin absorption. Double-glove (Nitrile) is mandatory.

-

Storage: Store at -20°C under inert atmosphere (

or Ar) to prevent hydrolysis or self-alkylation.

References

-

Compound Identification: 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1804221-61-1). ChemicalBook & Capot Chemical Catalogs. Available at: (Verified Substructure Match).

- Hantzsch Synthesis Protocol: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Thiazole Synthesis utilizing -bromoketones).

- Biocatalytic Reduction: Hollmann, F., et al. (2011). "Biocatalytic reduction of -haloketones: A new route to enantiopure epoxides." Green Chemistry, 13, 226-265. (Methodology for KRED reduction of bromoketones).

-

Structural Analogs: PubChem Database. 2-Bromo-1-(4-(methylthio)phenyl)ethanone. National Library of Medicine. Available at: .

A Scalable, Two-Step Synthesis of 2-Bromo-1-(2,4-bis(methylthio)phenyl)ethan-1-one

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive and scalable two-step methodology for the preparation of 2-Bromo-1-(2,4-bis(methylthio)phenyl)ethan-1-one, a valuable α-bromoketone intermediate.[1] α-Bromoketones are crucial precursors for a wide array of heterocyclic compounds, including thiazoles and triazoles, which are prominent scaffolds in pharmaceutical development.[2][3][4][5] The presented synthesis is designed for scalability, focusing on robust reaction conditions, high yields, and practical purification methods suitable for laboratory and pilot-plant scales. The process begins with a high-yield Friedel-Crafts acylation of 1,3-bis(methylthio)benzene to form the key ketone intermediate, 1-(2,4-bis(methylthio)phenyl)ethan-1-one. This is followed by a selective, acid-catalyzed α-bromination. This document details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into process optimization and safety, addressing the needs of researchers in synthetic chemistry and drug development.

Strategic Overview of the Synthesis

The synthesis of the target molecule, also known by the name 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one, is most effectively achieved through a two-step sequence. This approach leverages well-established, high-yielding, and scalable reaction classes:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the activated 1,3-bis(methylthio)benzene ring to form the precursor ketone.

-

Selective α-Bromination: Introduction of a bromine atom at the α-position of the ketone to yield the final product.

This strategy is predicated on the commercial availability of the starting materials and the extensive documentation of these reaction types in organic synthesis, which allows for reliable process scale-up.

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of the Ketone Intermediate via Friedel-Crafts Acylation

Principle and Mechanistic Insight

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to form carbon-carbon bonds by installing an acyl group onto an aromatic ring.[6][7] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates to the acyl halide (acetyl chloride) to generate a highly electrophilic acylium ion.[7]

The substrate, 1,3-bis(methylthio)benzene, possesses two electron-donating methylthio (-SMe) groups. These groups are activating and ortho-, para-directing, making the aromatic ring highly nucleophilic and facilitating the EAS reaction.[8] The acylation is expected to occur at the C1 position, which is para to the C4-SMe group and ortho to the C2-SMe group, leading to the desired ketone with high regioselectivity. Careful temperature control is paramount during this step; the reaction is highly exothermic, and maintaining a low temperature prevents potential side reactions and ensures a clean product profile.

Figure 2: Simplified mechanism of Friedel-Crafts acylation.

Detailed Scalable Protocol

Materials & Reagents:

-

1,3-Bis(methylthio)benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt water bath.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 eq). Add anhydrous dichloromethane (DCM) to create a stirrable slurry.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1,3-bis(methylthio)benzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ slurry while maintaining the internal temperature between 0 and 5 °C.

-

Acylating Agent Addition: Once the substrate addition is complete, add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Neutralization: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purification: The crude product, 1-(2,4-bis(methylthio)phenyl)ethan-1-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pale yellow solid.[9]

Part II: Selective α-Bromination of the Ketone Intermediate

Principle and Selectivity Considerations

The α-bromination of ketones is a fundamental transformation that typically proceeds via an acid-catalyzed enol or enolate intermediate.[10][11] The enol, once formed, acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂).

A significant challenge in this step is achieving selectivity for the α-position of the ketone over the activated aromatic ring. The electron-donating methylthio groups that facilitated the Friedel-Crafts acylation now increase the risk of electrophilic aromatic bromination.[12][13] To ensure selective α-bromination, the reaction conditions must be carefully controlled:

-

Stoichiometry: Using a slight excess or stoichiometric amount of bromine prevents over-bromination and ring substitution.[13]

-

Temperature: Conducting the reaction at low temperatures (0-5 °C) favors the kinetically controlled α-bromination over the thermodynamically favored aromatic substitution.[13][14]

-

Solvent: Solvents like methanol or acetic acid can facilitate the reaction while helping to control its rate.[13]

Comparison of Bromination Methods

For a scalable process, several factors must be considered, including safety, cost, yield, and waste generation.

| Method | Brominating Agent | Conditions | Advantages | Disadvantages | Scalability |

| Method A | Bromine (Br₂) | Methanol, cat. HCl, 0-5 °C[13] | Low cost, high atom economy, straightforward. | Br₂ is highly toxic and corrosive; risk of ring bromination if not controlled. | Good, with proper engineering controls for Br₂ handling. |

| Method B | N-Bromosuccinimide (NBS) | Ionic Liquids, cat. p-TsOH[2] | Solid reagent (easier to handle than Br₂), often higher selectivity. | Higher reagent cost, ionic liquid recycling adds complexity. | Moderate; cost may be a factor for very large scales. |

| Method C | Bromine (Br₂) | Ether, cat. AlCl₃, 0-5 °C[14] | Fast and efficient, well-documented. | Requires Lewis acid, which complicates work-up and waste. | Good; a classic and robust industrial method. |

For this guide, we will detail Method A due to its cost-effectiveness and simplicity, which are key drivers for scalability.

Detailed Scalable Protocol (Method A)

Materials & Reagents:

-

1-(2,4-Bis(methylthio)phenyl)ethan-1-one

-

Methanol (MeOH)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the ketone intermediate (1.0 eq) in methanol. Add a catalytic amount of concentrated HCl (e.g., 0.5% v/v).[13]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in methanol. Add this solution dropwise to the ketone solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The characteristic bromine color should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional hour. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Quenching: Quench the reaction by slowly adding 10% sodium thiosulfate solution until the orange/red color of any excess bromine has completely disappeared.

-

Solvent Removal & Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel.

-

Work-up: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 2-Bromo-1-(2,4-bis(methylthio)phenyl)ethan-1-one, is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[1][15]

Safety, Handling, and Waste Management

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glovebox or under inert atmosphere).

-

Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle only in a well-ventilated fume hood.

-

Bromine (Br₂): Extremely toxic, corrosive, and volatile. All operations involving liquid bromine must be conducted in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Have a sodium thiosulfate or sodium bisulfite solution readily available for quenching spills.

-

Work-up & Waste: The aqueous waste from both steps will be acidic and should be neutralized before disposal. The quenching of bromine generates inorganic salts. Adhere to all local regulations for chemical waste disposal.

Conclusion

This application note outlines a robust, two-step synthesis for the scalable preparation of 2-Bromo-1-(2,4-bis(methylthio)phenyl)ethan-1-one. The described Friedel-Crafts acylation and selective α-bromination protocols are designed with scalability in mind, utilizing cost-effective reagents and straightforward procedures. By carefully controlling reaction parameters, particularly temperature and stoichiometry, the target compound can be produced in high yield and purity, providing a reliable source of this key intermediate for further synthetic applications in pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

Okawara, M., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. [Link]

-

Van der Eycken, E., et al. (2017). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]

- Google Patents. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. CN101948374B.

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Stark, A., et al. (2011). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

-

Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

- Google Patents. (2003). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. US6566527B1.

-

Chattopadhyay, S. K., et al. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

Organic Syntheses. (1930). Phenacyl bromide. [Link]

-

ResearchGate. (2012). Development of a Scaleable Synthesis for 1,2-Bis(2-aminophenylthio)ethane (APO-Link) Used in the Production of Bismaleimide Resin. [Link]

-

Biotage. (n.d.). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. [Link]

- Google Patents. (2017).

-

Mahurkar, S. S., et al. (2019). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives and their antibacterial evaluation. Chemistry & Biology Interface. [Link]

-

ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

-

Radtke, M. A., et al. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. Synthesis. [Link]

-

Nature. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. [Link]

-

El-Emam, A. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

-

Parchenko, V. V., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

-

Chimirri, A., et al. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]

-

ResearchGate. (2025). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. [Link]

-

Aly, A. A., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. benthamscience.com [benthamscience.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. CAS 1778-09-2: 1-[4-(Methylthio)phenyl]ethanone [cymitquimica.com]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 13. zenodo.org [zenodo.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Bromo-1-(4-(methylthio)phenyl)ethanone 42445-46-5 [sigmaaldrich.com]

Technical Support Center: Synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Welcome to the technical support center for the synthesis of 1-(2,4-bis(methylthio)phenyl)-3-bromopropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, you will find in-depth answers to common challenges, detailed protocols, and the scientific reasoning behind our recommendations.

Synthesis Overview

The synthesis of 1-(2,4-bis(methylthio)phenyl)-3-bromopropan-2-one is a two-step process. The first step is a Friedel-Crafts acylation of 1,3-bis(methylthio)benzene with bromoacetyl bromide to form the ketone intermediate. The second step is an α-bromination of the resulting ketone. Both steps present unique challenges that can impact the final yield and purity of the product.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Part 1: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation is resulting in a low yield of the ketone intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Here's a breakdown of potential causes and their solutions:

-

Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.

-

Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

-

-

Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][3] Therefore, stoichiometric amounts of the catalyst are often required.

-

Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the bromoacetyl bromide. This ensures enough active catalyst is available to drive the reaction to completion.

-

-

Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions proceed at room temperature, others may require cooling to minimize side reactions.[1]

-

Solution: Perform the addition of the acylating agent (bromoacetyl bromide) and the aromatic substrate (1,3-bis(methylthio)benzene) at 0°C to control the initial exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature.

-

-

Poor Reagent Quality: The purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts.[1]

-

Solution: Use high-purity 1,3-bis(methylthio)benzene and bromoacetyl bromide. If necessary, purify the starting materials before use.

-

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

Caption: A stepwise guide to troubleshooting low yields.

Part 2: α-Bromination

Question 2: I am observing multiple products during the α-bromination step. What could be the cause and how can I improve selectivity?

Answer:

The formation of multiple products during α-bromination is often due to a lack of selectivity and the occurrence of side reactions. Here are the primary reasons and solutions:

-

Dibromination: The product, an α-bromoketone, can undergo further bromination to form a dibrominated species. This is especially prevalent if an excess of bromine is used or if the reaction is allowed to proceed for too long.

-

Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide or bromine). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Adding the brominating agent portion-wise can also help maintain a low concentration and improve selectivity.[4]

-

-

Aromatic Ring Bromination: The electron-rich aromatic ring can undergo electrophilic aromatic substitution with bromine, leading to bromination of the ring instead of the α-carbon.[4][5]

-

Solution: The choice of brominating agent and reaction conditions is crucial. Using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) or an acid catalyst in a non-polar solvent can favor α-bromination over ring bromination.[4][6] The reaction proceeds via an enol or enolate intermediate, and controlling its formation is key to selectivity.[6][7][8][9]

-

-

Decomposition of the Product: α-bromoketones can be sensitive to the reaction conditions and may decompose, especially in the presence of strong acids or bases at elevated temperatures.[10]

-

Solution: Maintain a moderate reaction temperature and use a milder acid catalyst if necessary. Upon completion, a prompt workup is recommended to isolate the product and prevent degradation.

-

Comparative Table of Brominating Agents